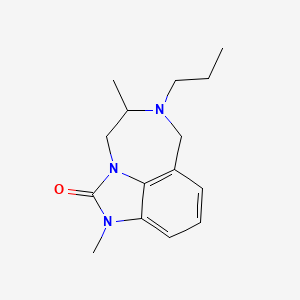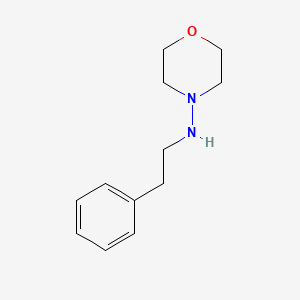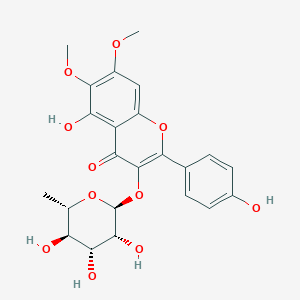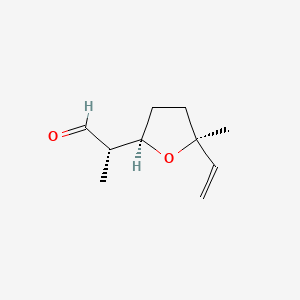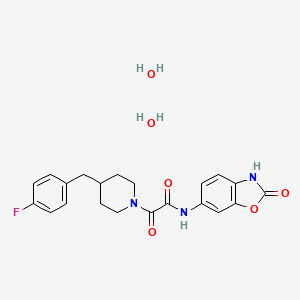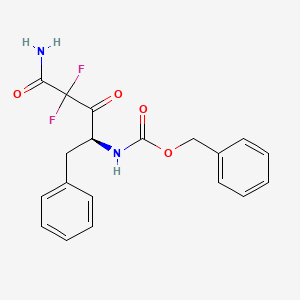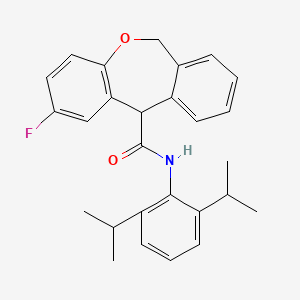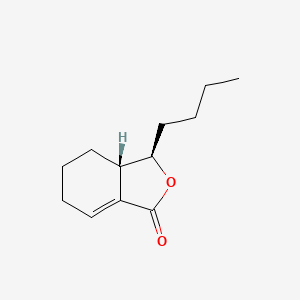
Sedanolide, (3R,3aS)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sedanolide, (3R,3aS)-, involves several steps. One common method includes the intramolecular Diels-Alder reaction of chiral propargylester, which is prepared from optically active propargyl alcohol and 2,4-pentadienoic acid . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for Sedanolide, (3R,3aS)-, are less documented in the literature. the general approach would involve scaling up the synthetic routes with optimized reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Sedanolide, (3R,3aS)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of Sedanolide, (3R,3aS)-.
Aplicaciones Científicas De Investigación
Sedanolide, (3R,3aS)-, has a wide range of scientific research applications:
Chemistry: It is used as a flavoring agent and a precursor in the synthesis of other bioactive compounds.
Medicine: Its anti-inflammatory and antitumor properties make it a candidate for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its characteristic odor.
Mecanismo De Acción
The mechanism of action of Sedanolide, (3R,3aS)-, involves the activation of the Kelch-like ECH-associated protein 1 (KEAP1)–NRF2 pathway . This pathway leads to the upregulation of antioxidant enzymes and enhances cellular resistance to oxidative damage. The compound also exhibits cytoprotective effects by reducing reactive oxygen species (ROS) generation and preventing mitochondrial membrane potential loss .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Butylphthalide
- Sedanenolide (Senkyunolide)
- Cnidilide
- 3-Butylhexahydrophthalide
Uniqueness
Sedanolide, (3R,3aS)-, is unique due to its specific stereochemistry, which contributes to its distinct bioactive properties. Compared to similar compounds, it has a more pronounced effect on the NRF2 pathway, making it particularly valuable in research focused on oxidative stress and related diseases .
Propiedades
Número CAS |
114923-85-2 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
(3R,3aS)-3-butyl-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H18O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h7,9,11H,2-6,8H2,1H3/t9-,11+/m0/s1 |
Clave InChI |
UPJFTVFLSIQQAV-GXSJLCMTSA-N |
SMILES isomérico |
CCCC[C@@H]1[C@H]2CCCC=C2C(=O)O1 |
SMILES canónico |
CCCCC1C2CCCC=C2C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


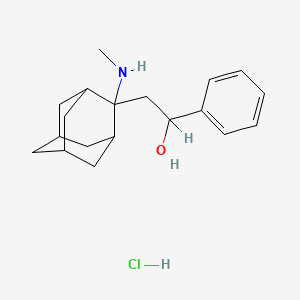
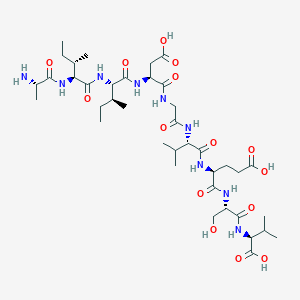
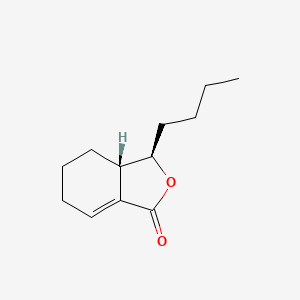
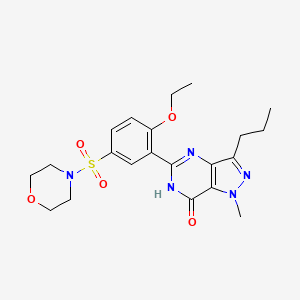

![Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate [French]](/img/structure/B12785227.png)
